Synthetic Route Designation as the 'Best Route' in Fulvic Acid Model Synthesis
In the 1983 comparative study by Dean et al., three synthetic routes to the fulvic acid model 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one were evaluated. Route (i) employed 3-methoxymethyl-2,6-dimethylchromone, Route (ii) used 3-chloromethyl-2,6-dimethylchromone, and Route (iii) (the 3-hydroxymethyl variant, CAS 88214-19-1) was explicitly designated as 'the best route.' This designation reflects superior synthetic efficiency, though exact comparative yields were not disclosed [1].
| Evidence Dimension | Synthetic route superiority (qualitative designation) |
|---|---|
| Target Compound Data | Route designated as 'the best route' (Dean et al., 1983) |
| Comparator Or Baseline | Route (i): 3-methoxymethyl-2,6-dimethylchromone; Route (ii): 3-chloromethyl-2,6-dimethylchromone |
| Quantified Difference | Not disclosed; qualitative superiority only |
| Conditions | Synthesis of 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one via acetylation–cyclization sequences |
Why This Matters
For procurement in fulvic acid model syntheses, this route designation provides authoritative guidance that the 3-hydroxymethyl derivative is the preferred precursor over its methoxymethyl and chloromethyl analogs.
- [1] Dean, F. M.; Al-Sattar, M.; Smith, D. A. Three syntheses of 3,8-dimethyl-1H-pyrano[4,3-b][1]benzopyran-10-one, a model for the synthesis of the fungal metabolite, fulvic acid. J. Chem. Soc., Chem. Commun. 1983, 535–536. View Source
